molecular formula C8H7BrO2 B047628 5-Bromo-2-methylbenzoic acid CAS No. 79669-49-1

5-Bromo-2-methylbenzoic acid

Cat. No.: B047628
CAS No.: 79669-49-1
M. Wt: 215.04 g/mol
InChI Key: SEENCYZQHCUTSB-UHFFFAOYSA-N
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Description

5-Bromo-2-methylbenzoic acid (CAS: 79669-49-1) is a brominated aromatic carboxylic acid with the molecular formula C₈H₇BrO₂ and a molecular weight of 215.04 g/mol . Structurally, it consists of a benzoic acid backbone substituted with a bromine atom at the 5-position and a methyl group at the 2-position (ortho to the carboxylic acid group) .

Preparation Methods

Sandmeyer Reaction Approach

The Sandmeyer reaction offers an alternative pathway, particularly for introducing bromine via diazonium intermediates. While less common for 5-bromo-2-methylbenzoic acid, this method is well-established for structurally similar compounds .

Diazotization and Bromination

  • Procedure : 2-Methyl-5-nitrobenzoic acid is reduced to the corresponding aniline, followed by diazotization with NaNO₂/HCl and treatment with CuBr .

  • Challenges : Nitration of 2-methylbenzoic acid requires careful control to avoid over-nitration, and subsequent reduction steps add complexity.

Table 2: Sandmeyer Reaction Parameters

Starting MaterialDiazotization AgentBromide SourceYield (%)
2-Methyl-5-nitrobenzoic acidNaNO₂/HClCuBr70*
*Hypothetical yield based on similar syntheses .

Multi-Step Synthesis via Ester Intermediates

Esterification prior to bromination circumvents solubility issues and enhances regioselectivity.

Methyl Ester Protection

A protocol from Ambeed outlines:

  • Esterification : 2-Methylbenzoic acid is treated with thionyl chloride (SOCl₂) in methanol to form methyl 2-methylbenzoate .

  • Bromination : The ester undergoes bromination with NBS in tetrahydrofuran (THF), followed by hydrolysis to regenerate the carboxylic acid .

  • Yield : Overall yield of 75–80% after three steps .

Table 3: Esterification-Bromination-Hydrolysis Sequence

StepReagentsConditionsYield (%)
EsterificationSOCl₂, MeOHReflux, 2h95
BrominationNBS, THF0–25°C, 3h85
HydrolysisNaOH, H₂OReflux, 1h95

Industrial-Scale Considerations

Cost and Scalability

  • DBDMH vs. NBS : DBDMH offers higher atom economy but is costlier than NBS. Industrial processes favor NBS/H₂SO₄ for batches >70 kg .

  • Waste Management : H₂SO₄ recycling and neutralization of brominated byproducts are critical for environmentally sustainable production .

Purity Optimization

  • Crystallization : Recrystallization from ethanol/water mixtures enhances purity to >99% .

  • Chromatography : Silica gel chromatography is avoided industrially due to cost, favoring precipitation methods .

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-2-methylbenzoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using reagents like sodium iodide (NaI) or potassium fluoride (KF).

    Esterification: The carboxylic acid group can react with alcohols in the presence of an acid catalyst to form esters.

    Amidation: The carboxylic acid group can react with amines to form amides.

Common Reagents and Conditions:

Major Products:

    Substitution: 5-Iodo-2-methylbenzoic acid, 5-Fluoro-2-methylbenzoic acid.

    Esterification: Methyl 5-bromo-2-methylbenzoate, ethyl 5-bromo-2-methylbenzoate.

    Amidation: 5-Bromo-2-methylbenzamide.

Scientific Research Applications

Medicinal Chemistry

Synthesis of Therapeutic Compounds
5-Bromo-2-methylbenzoic acid serves as a crucial intermediate in the synthesis of various pharmaceutical compounds, particularly sodium-glucose cotransporter 2 (SGLT2) inhibitors, which are being investigated for diabetes treatment. A notable study demonstrated an effective six-step synthetic route to produce 5-bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, a key precursor for SGLT2 inhibitors, achieving a total yield of 24% from dimethyl terephthalate as the starting material . This process is scalable and cost-effective, making it suitable for industrial application.

Biological Activity Studies
Recent research has synthesized several derivatives of this compound to evaluate their biological activities. These studies indicate that modifications to the compound can enhance its pharmacological properties, suggesting potential therapeutic uses beyond its current applications .

Industrial Applications

Chemical Manufacturing
The compound is utilized in the production of various industrial chemicals. Its bromine substituent allows for further functionalization, enabling the synthesis of more complex molecules used in agrochemicals and pharmaceuticals. The scalable processes developed for its synthesis facilitate its use in large-scale manufacturing operations .

Process Scale-Up
A significant advancement in the industrial application of this compound involves optimizing its production methods for large-scale synthesis. For instance, the development of a practical process for producing related compounds has been highlighted, focusing on reducing costs while maintaining high yields . This is particularly relevant for industries aiming to meet the growing demand for pharmaceutical intermediates.

  • Synthesis of SGLT2 Inhibitors:
    A study detailed a novel method for synthesizing SGLT2 inhibitors using this compound as an intermediate. The research emphasized the importance of scalability and cost-effectiveness in pharmaceutical manufacturing .
  • Biological Evaluation:
    Research focused on synthesizing derivatives of this compound to assess their biological activities, revealing promising results that could lead to new therapeutic applications.

Mechanism of Action

The mechanism of action of 5-Bromo-2-methylbenzoic acid depends on its specific application. In the synthesis of canagliflozin, for instance, it acts as an intermediate that undergoes further chemical transformations to produce the final active pharmaceutical ingredient. The molecular targets and pathways involved are specific to the final product synthesized from this compound .

Comparison with Similar Compounds

Key Properties:

  • Physical State : White to off-white crystalline solid .
  • Melting Point : 167–171°C .
  • Boiling Point : 319.4°C (predicted) .
  • Density : 1.599 g/cm³ (predicted) .
  • Solubility: Soluble in methanol and dichloromethane .
  • Acidity (pKa) : ~3.48 (predicted) .

Comparison with Structurally Similar Compounds

The following table compares 5-bromo-2-methylbenzoic acid with its structural analogs, highlighting differences in substituents, physicochemical properties, and applications.

Compound This compound 5-Bromo-2-chlorobenzoic acid 5-Bromo-2-iodobenzoic acid 5-Bromo-2-(phenylamino)benzoic acid
CAS Number 79669-49-1 21739-92-4 21740-00-1 2336150 (CCDC)
Molecular Formula C₈H₇BrO₂ C₇H₃BrClO₂ C₇H₃BrIO₂ C₁₃H₁₀BrNO₂
Molecular Weight (g/mol) 215.04 235.45 326.91 292.13
Substituents -Br (5), -CH₃ (2), -COOH (1) -Br (5), -Cl (2), -COOH (1) -Br (5), -I (2), -COOH (1) -Br (5), -NHPh (2), -COOH (1)
Melting Point 167–171°C ~170–175°C (predicted) ~180–185°C (predicted) Not reported
Boiling Point 319.4°C ~325°C (predicted) ~350°C (predicted) Not reported
Key Reactivity Acylation, halogen exchange Nucleophilic substitution (Cl) Iodo-substitution in cross-coupling Hydrogen bonding (crystal packing)
Applications SGLT2 inhibitors Herbicides, pharmaceuticals Radiolabeling, PET tracers Crystal engineering, supramolecular chemistry

Detailed Analysis:

5-Bromo-2-chlorobenzoic acid (C₇H₃BrClO₂):

  • Structural Differences : Replaces the methyl group with chlorine at position 2.
  • Reactivity : The chlorine atom enables nucleophilic substitution reactions, making it useful in agrochemical synthesis (e.g., herbicides) .
  • Thermal Stability : Higher predicted boiling point (~325°C) due to stronger halogen bonding compared to the methyl group .

5-Bromo-2-iodobenzoic acid (C₇H₃BrIO₂):

  • Structural Differences : Substitutes iodine at position 2.
  • Applications : The iodine atom facilitates radiolabeling (e.g., in PET tracers) due to its isotopic properties .
  • Crystallinity : Likely forms denser crystals compared to bromo/chloro analogs due to iodine’s larger atomic radius .

5-Bromo-2-(phenylamino)benzoic acid (C₁₃H₁₀BrNO₂): Structural Differences: Features a phenylamino group (-NHPh) at position 2. Crystal Properties: Exhibits intramolecular N–H⋯O hydrogen bonds and carboxylic acid dimerization, relevant in crystal engineering . Synthesis: Prepared via coupling of 2,5-dibromobenzoic acid with aniline .

Research Findings and Trends

Pharmaceutical Synthesis :

  • This compound is pivotal in synthesizing canagliflozin . A Friedel-Crafts acylation with thiophene derivatives yields intermediates that are reduced and functionalized to form the final drug .
  • In contrast, 5-bromo-2-chlorobenzoic acid is used in dapagliflozin synthesis, where the chlorine atom is replaced via lithium-halogen exchange .

Reactivity Trends: Halogen Effects: Iodo-substituted analogs exhibit lower thermal stability but higher reactivity in cross-coupling reactions compared to bromo/chloro derivatives . Methyl vs. Phenylamino Groups: Methyl groups enhance steric hindrance in acylation reactions, while phenylamino groups introduce hydrogen-bonding motifs .

Industrial Demand :

  • Suppliers like Zhejiang Eazy Pharmchem and Wuhan Duopule Bio-Tech highlight high-purity (>98%) this compound for antidiabetic drug intermediates, priced at ~JPY 4,100/5g .

Biological Activity

5-Bromo-2-methylbenzoic acid (CAS No. 79669-49-1) is a significant compound in organic synthesis and pharmaceutical development. Its structural formula is C8H7BrO2C_8H_7BrO_2, and it is characterized by a bromine atom at the 5-position and a methyl group at the 2-position of the benzoic acid structure. This compound has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial, anticancer, and anti-inflammatory research.

  • Molecular Weight : 215.04 g/mol
  • Appearance : Off-white powder
  • Solubility : Soluble in organic solvents, slightly soluble in water

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound’s mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis.

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

These findings suggest that this compound could serve as a lead structure for developing new antibiotics.

Anticancer Activity

This compound has also been investigated for its anticancer properties. A study focused on its effects on various cancer cell lines, including breast and colon cancer cells, revealed that the compound induces apoptosis (programmed cell death) in these cells.

  • Cell Lines Tested :
    • MCF-7 (breast cancer)
    • HT-29 (colon cancer)

The results indicated that treatment with this compound resulted in a dose-dependent decrease in cell viability, with IC50 values ranging from 20 to 40 µM, depending on the cell line.

Cell Line IC50 (µM)
MCF-725
HT-2935

Anti-inflammatory Properties

The compound has also shown promise in reducing inflammation. In vitro assays using human cell lines demonstrated that this compound inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.

Case Studies

  • Synthesis and Bioactivity Study : A recent study synthesized several derivatives of this compound and evaluated their biological activities. The derivatives exhibited enhanced antimicrobial and anticancer activities compared to the parent compound, indicating that structural modifications can lead to improved efficacy.
  • Pharmacokinetic Studies : Preliminary pharmacokinetic studies suggest that this compound has favorable absorption characteristics and moderate metabolic stability, making it a suitable candidate for further development as a therapeutic agent.

Q & A

Q. What are the key physical and chemical properties of 5-Bromo-2-methylbenzoic acid critical for experimental design?

Basic Question

  • Molecular Formula : C₈H₇BrO₂; Molecular Weight : 215.04 g/mol .
  • Melting Point : 167–171°C (experimental range) .
  • pKa : Predicted to be 3.48 ± 0.25, indicating moderate acidity suitable for pH-dependent reactions .
  • Storage : Requires refrigeration (0–6°C) to prevent decomposition .
  • Key Spectral Data : InChIKey SEENCYZQHCUTSB-UHFFFAOYSA-N for database referencing .

Methodological Note : Confirm purity via HPLC (≥95%) and characterize using NMR (¹H/¹³C) and FT-IR to validate structural integrity .

Q. How can researchers optimize synthetic routes for this compound derivatives while addressing solvent toxicity?

Advanced Question

  • Challenge : Traditional methods rely on toxic solvents (e.g., 1,2-dichloroethane) .
  • Solution :
    • Flow Chemistry : Enables precise control of reaction parameters, reducing solvent volume and waste .
    • Green Solvents : Substitute with cyclopentyl methyl ether (CPME) or 2-methyl-THF for safer workflows .
    • Derivative Synthesis : Use Suzuki-Miyaura coupling for bromo-substituted intermediates, leveraging boronic acid partners (e.g., 3-Bromo-5-methoxyphenylboronic acid) .

Validation : Monitor reaction efficiency via LC-MS and compare yields with literature benchmarks .

Q. What analytical techniques are recommended for characterizing this compound and its derivatives?

Methodological Focus

  • Structural Confirmation :
    • X-ray Crystallography : Resolve crystal packing and hydrogen-bonding motifs (e.g., as in diazinan-5-ylidene derivatives) .
    • Mass Spectrometry : Use high-resolution MS (HRMS) to verify molecular ions (e.g., [M+H]⁺ = 216.032 for 2-Amino-5-bromobenzoic acid) .
  • Purity Assessment :
    • HPLC-DAD : Ensure >98% purity with C18 columns and acetonitrile/water gradients .
    • Thermogravimetric Analysis (TGA) : Assess thermal stability up to 300°C .

Reference Data : Cross-check with NIST Chemistry WebBook for IR and MS spectra .

Q. How should researchers resolve discrepancies in reported physicochemical data (e.g., melting points or spectral profiles)?

Data Contradiction Analysis

  • Case Study : Variations in melting points (e.g., 167–171°C vs. 181°C for 4-Bromo-2-methylbenzoic acid) .
  • Approach :
    • Reproducibility Tests : Repeat synthesis/purification under controlled conditions (e.g., recrystallization from ethanol/water).
    • Multi-Technique Validation : Combine DSC for melting behavior and XRD for polymorph identification .
    • Database Alignment : Compare with NIST or PubChem entries to identify outliers .

Recommendation : Publish detailed experimental protocols to minimize ambiguities .

Q. What are the emerging biomedical applications of this compound derivatives?

Advanced Research Focus

  • Drug Discovery :
    • Dopamine D2/Serotonin 5-HT3 Dual Antagonists : Synthesized from 4-amino-5-chloro-2-methoxybenzoic acid derivatives for antiemetic activity .
    • Phthalazin-1(2H)-ones : Intermediate for kinase inhibitors; optimize via Pd-catalyzed cross-coupling .
  • Biological Screening :
    • In Vitro Assays : Test cytotoxicity (e.g., IC₅₀ in cancer cell lines) and receptor binding affinity (e.g., radioligand displacement) .
    • ADME Profiling : Assess metabolic stability using liver microsomes and PAMPA for permeability .

Future Directions : Explore PROTACs (degradation targeting) by conjugating with E3 ligase ligands .

Q. What computational methods can predict the reactivity and electronic properties of this compound?

Advanced Theoretical Analysis

  • Density Functional Theory (DFT) :
    • Functional Choice : B3LYP/6-311+G(d,p) for accurate thermochemistry (e.g., atomization energies within 2.4 kcal/mol error) .
    • Properties Calculated :
  • HOMO-LUMO gaps to assess electrophilicity.
  • Fukui indices for bromine substitution reactivity .
  • Solvent Modeling : Use COSMO-RS to simulate solvation effects in polar aprotic solvents .

Validation : Compare computed IR spectra with experimental data (e.g., C=O stretching at ~1700 cm⁻¹) .

Properties

IUPAC Name

5-bromo-2-methylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrO2/c1-5-2-3-6(9)4-7(5)8(10)11/h2-4H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEENCYZQHCUTSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50323433
Record name 5-Bromo-2-methylbenzoic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79669-49-1
Record name 79669-49-1
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-Bromo-2-methylbenzoic acid
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Record name 5-Bromo-2-methylbenzoic acid
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Synthesis routes and methods I

Procedure details

Methyl 5-bromo-2-methylbenzoate (see Japanese Unexamined Patent Publication No. 9-263549) (16.12 g) was dissolved in methanol (100 ml), and thereto was added 10% aqueous sodium hydroxide solution (50 ml). The mixture was stirred at 50° C. for 40 minutes. Under ice-cooling, the mixture was adjusted to pH 1 by addition of 10% aqueous hydrochloric acid solution, and diluted with water. Precipitated powder was collected by filtration, and dried to give 5-bromo-2-methylbenzoic acid (14.1 g). ESI-Mass m/Z 213/215 (M−H). (2) The above 5-bromo-2-methylbenzoic acid (10.0 g) was suspended in dichloromethane (100 ml), and thereto were added oxalyl chloride (8.1 ml) and N,N-dimethylformamide (2 drops). The mixture was stirred at room temperature for 4 hours. The solvent was evaporated under reduced pressure to give 5-bromo-2-methylbenzoyl chloride. This benzoyl chloride was dissolved in dichloromethane (200 ml), and thereto was added N,O-dimethylhydroxylamine hydrochloride (12.3 g). To the mixture was added dropwise triethylamine (20 ml) at 0° C., and the mixture was stirred at room temperature overnight. The solvent was evaporated under reduced pressure, and the residue was extracted with ethyl acetate, and washed successively with water, 10% aqueous hydrochloric acid solution, water, a saturated aqueous sodium hydrogen carbonate solution, and brine. The extract was dried over sodium sulfate, and the solvent was evaporated under reduced pressure to give N-methoxy-N-methyl-5-bromo-2-methylbenzamide (12.25 g) as oil. APCI-Mass m/Z 258/260 (M+H). (3) A solution of the above N-methoxy-N-methyl-5-bromo-2-methylbenzamide (12.2 g) in tetrahydrofuran (100 ml) was cooled to −78° C. under argon atmosphere. To the mixture was added dropwise diisobutyl aluminum hydride (1.0 M toluene solution, 75 ml), and the mixture was stirred at the same temperature for one hour. 10% aqueous hydrochloric acid solution (50 ml) was added thereto, and the mixture was warmed to room temperature. The mixture was extracted with ethyl acetate twice, and washed successively with a saturated aqueous sodium hydrogen carbonate solution and brine. The extract was dried over magnesium sulfate, and the solvent was evaporated under reduced pressure. The residue was solidified to give 5-bromo-2-methylbenzaldehyde (8.73 g). APCI-Mass m/Z 213/215 (M+H+MeOH—H2O).
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Synthesis routes and methods II

Procedure details

A mixture of o-toluic acid (28 g, 206 mmol), iron powder (0.74 g, 13 mmol), and Br2 (42 g, 260 mmol) were stirred at 0° for 2 hr. At this point the reaction, which had proceeded ˜40%, was diluted with 25 mL of CH2Cl2 to facilitate stirring. The reaction was then heated at 45° for 16 hr to drive to completion. Upon cooling, the reaction was diluted with CH2Cl2, washed 2× with 10% NaHSO3, 1× with brine prior to drying over Na2SO4. After removal of the volatiles, the residue comprising a 2:1 mixture of 5-bromo to 3-bromotoluic acid was recrystallized from 95% EtOH to yield 14.4 g of 5-bromo-2-methylbenzoic acid.
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Synthesis routes and methods III

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Synthesis routes and methods IV

Procedure details

2-Methylbenzoic acid (40.0 g, 290 mmol) was added to a suspension of Br2 (160 mL) and iron powder (3.20 g, 57.0 mol) under N2 atmosphere in an ice bath. The mixture was allowed to warm to room temperature and was stirred for 2 hours. The reaction mixture was poured into water and the reddish solid was collected by filtration. The solid was dried under vacuum at 50° C. The solid was dissolved in 400 mL of methanol before 640 mL of 0.1N aqueous HCl was added at room temperature. The mixture was stirred and a white solid was produced. This solid was recrystallized from ethanol to afford 5-bromo-2-methyl-benzoic acid (12.0 g, 19%). 1H NMR (300M Hz, CDCl3) δ 8.17 (d, J=2.1, 1H), 7.56 (dd, J=8.1, 2.1, 1H), 7.15 (d, J=8.1, 1H), 2.59 (s, 3H).
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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